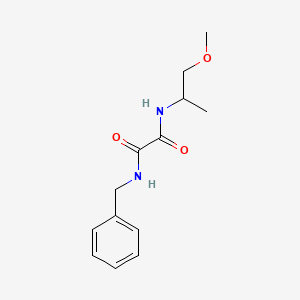

N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

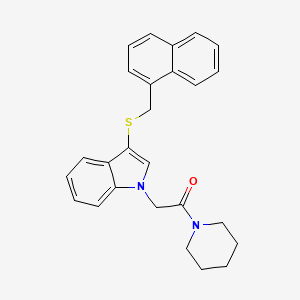

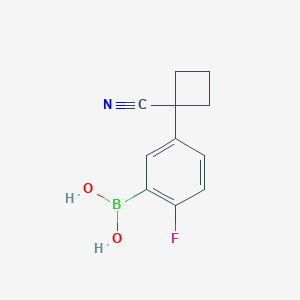

“N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” is a chemical compound with the molecular formula C13H18N2O31. It has a molecular weight of 250.2981. This compound is not intended for human or veterinary use and is typically used for research purposes1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide”. However, oxalamides are generally synthesized through the reaction of an amine with oxalic acid or its derivatives. The exact synthesis process for this compound may vary based on the starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” is defined by its molecular formula, C13H18N2O31. However, the specific arrangement of these atoms in three-dimensional space, known as the compound’s conformation, could not be found in the available resources.

Chemical Reactions Analysis

The specific chemical reactions involving “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” are not available in the current resources. However, oxalamides, in general, can participate in various chemical reactions, such as hydrolysis, reduction, and condensation reactions, depending on the reaction conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” are not fully detailed in the available resources. However, its molecular formula is C13H18N2O3 and it has a molecular weight of 250.2981.科学研究应用

Photopolymerization Applications

A study by Guillaneuf et al. (2010) introduced a novel compound with a chromophore group directly linked to the aminoxyl function, proposed as a photoiniferter for nitroxide-mediated photopolymerization (NMP2). This compound, under UV irradiation, generates corresponding alkyl and nitroxide radicals, showing significant changes in the photophysical or photochemical properties and efficiency as a conventional photoinitiator comparable to 2,2′-dimethoxyphenyl acetophenone (Guillaneuf et al., 2010).

Synthesis of Di- and Mono-oxalamides

Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical Meinwald rearrangement and a new rearrangement sequence. This methodology provides a simple, high-yielding formula for both anthranilic acid derivatives and oxalamides, demonstrating the versatility of oxalamide compounds in synthetic organic chemistry (Mamedov et al., 2016).

Organic Electronic Devices

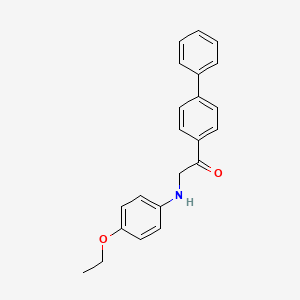

Wei et al. (2012) synthesized 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide (o-MeO-DMBI-I) and used it as a strong n-type dopant for fullerene C(60), demonstrating the highest conductivity reported for molecular n-type conductors. This compound's air stability and lack of degradation under extended exposure make it promising for various organic electronic devices (Wei et al., 2012).

Monitoring and Imaging of Human Carboxylesterase 1

A ratiometric fluorescent probe based on 2-(2-hydroxy-3-methoxyphenyl) benzothiazole (HMBT) was developed for selective monitoring of human carboxylesterase 1 (hCE1) by Liu et al. (2014). This probe is cell membrane permeable and can be used for bioassay and cellular imaging of hCE1 activity, showcasing the potential for medical diagnostic applications (Liu et al., 2014).

安全和危害

“N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” is not intended for human or veterinary use1. It should be handled with care in a research setting. Specific safety and hazard information for this compound is not available in the current resources.

未来方向

The future directions for research on “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” are not specified in the available resources. However, given its use in research, future studies may focus on exploring its potential applications in various fields, such as material science, pharmaceuticals, or chemical synthesis.

属性

IUPAC Name |

N-benzyl-N'-(1-methoxypropan-2-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10(9-18-2)15-13(17)12(16)14-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKQCIMFHNOEBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)C(=O)NCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

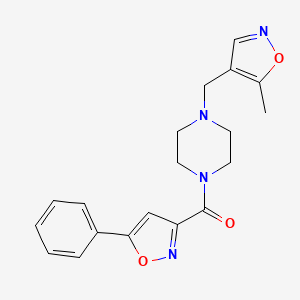

![1-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-2-(4-chlorophenyl)-2-hydroxy-2,3,7,8,9,10-hexahydrobenzo[4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11(1H)-one](/img/structure/B2864229.png)

![6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-5-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2864235.png)

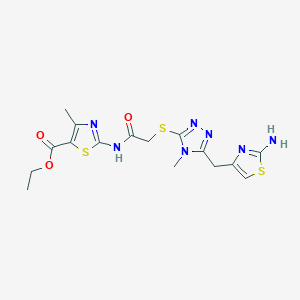

![3-methyl-2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2864237.png)

![4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2864246.png)